molecular formula C18H22N2O5 B2377476 8-methoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 325779-27-9

8-methoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2377476
CAS RN: 325779-27-9
M. Wt: 346.383
InChI Key: ZWTZJTIXHSZQPM-UHFFFAOYSA-N
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Description

8-methoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide, also known as MORC-2, is a novel compound with potential applications in scientific research.

Scientific Research Applications

Antiproliferative Activity

Research has demonstrated the synthesis of related compounds exhibiting significant inhibitory activity against certain cancer cell lines. For instance, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide has shown antiproliferative effects, indicating the potential of similar molecules in cancer research (Lu et al., 2021).

Novel Heterocyclic Compounds

Another study involved the synthesis of novel compounds derived from visnaginone and khellinone, leading to the creation of heterocyclic compounds with reported analgesic and anti-inflammatory activities. This highlights the versatility of the core structure in generating biologically active molecules (Abu‐Hashem et al., 2020).

Biodegradable Polymer Research

Research into biodegradable polyesteramides with pendant functional groups utilizes derivatives of morpholine, such as morpholine-2,5-dione, for the development of polymers with potential applications in medical devices and environmentally friendly materials (Veld et al., 1992).

Photostability and Biological Activity

Studies on fluoroquinolones substituted at the 8 position, including compounds similar to 8-methoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide, have focused on understanding the effects of UV irradiation on their stability and biological activity. These findings are crucial for the development of more stable and effective antibacterial agents (Matsumoto et al., 1992).

Synthesis of Biologically Active Compounds

The synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives containing a morpholine moiety as antimicrobial agents showcases the application of such structures in the development of new therapeutic options for bacterial infections (Horchler et al., 2007).

properties

IUPAC Name

8-methoxy-N-(3-morpholin-4-ylpropyl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-23-15-5-2-4-13-12-14(18(22)25-16(13)15)17(21)19-6-3-7-20-8-10-24-11-9-20/h2,4-5,12H,3,6-11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTZJTIXHSZQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide

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